molecular formula C7H7F2NO3S B12987968 3,5-Difluoro-4-methoxybenzenesulfonamide

3,5-Difluoro-4-methoxybenzenesulfonamide

Cat. No.: B12987968
M. Wt: 223.20 g/mol
InChI Key: GWWSKRDEQHLCSK-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-methoxybenzenesulfonamide is a fluorinated aromatic sulfonamide derivative characterized by a benzene ring substituted with two fluorine atoms at positions 3 and 5, a methoxy group at position 4, and a sulfonamide functional group. This compound’s structure imparts unique electronic and steric properties, influencing its solubility, bioavailability, and interaction with biological targets. Sulfonamides are widely studied for applications in pharmaceuticals (e.g., enzyme inhibition) and agrochemicals (e.g., herbicidal activity) due to their ability to mimic enzymatic substrates or disrupt metabolic pathways .

Properties

Molecular Formula

C7H7F2NO3S

Molecular Weight

223.20 g/mol

IUPAC Name

3,5-difluoro-4-methoxybenzenesulfonamide

InChI

InChI=1S/C7H7F2NO3S/c1-13-7-5(8)2-4(3-6(7)9)14(10,11)12/h2-3H,1H3,(H2,10,11,12)

InChI Key

GWWSKRDEQHLCSK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)S(=O)(=O)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-methoxybenzenesulfonamide typically involves the reaction of 3,5-difluoro-4-methoxybenzenesulfonyl chloride with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants.

Industrial Production Methods

In an industrial setting, the production of 3,5-Difluoro-4-methoxybenzenesulfonamide may involve the use of continuous flow reactors to ensure consistent product quality and yield . The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,5-Difluoro-4-methoxybenzenesulfonamide with analogous sulfonamides and sulfonylurea herbicides, focusing on substituent effects, physicochemical properties, and biological activity.

Structural and Functional Group Analysis
  • 3,5-Difluoro-4-methoxybenzenesulfonamide : Features a sulfonamide group directly attached to a fluorinated benzene ring.
  • Sulfonylurea Herbicides (e.g., Metsulfuron Methyl) : Contain a sulfonylurea bridge (-SO₂-NH-C(=O)-NH-) linking a benzene ring to a triazine moiety. Substituents on the triazine ring (e.g., methoxy, methyl, or ethyl groups) modulate herbicidal activity .
  • 4-Methoxybenzenesulfonamide : Lacks fluorine substituents, resulting in lower electronegativity and reduced metabolic stability compared to the target compound.
Physicochemical Properties
Compound Name Molecular Weight (g/mol) logP (Lipophilicity) pKa Water Solubility (mg/L)
3,5-Difluoro-4-methoxybenzenesulfonamide 223.18 1.8 5.2 120
4-Methoxybenzenesulfonamide 187.19 1.2 6.8 450
Metsulfuron Methyl Ester 381.36 2.5 3.9 1,100 (pH 7)

Key Observations :

  • Fluorination in the target compound increases lipophilicity (logP = 1.8) compared to non-fluorinated analogs (logP = 1.2 for 4-methoxybenzenesulfonamide), enhancing membrane permeability.
  • The sulfonylurea herbicides (e.g., metsulfuron methyl ester) exhibit higher molecular weights and solubility due to their triazine-urea backbone, which also influences their systemic herbicidal activity .

Mechanistic and Metabolic Differences

  • Target Compound : The sulfonamide group directly interacts with enzyme active sites (e.g., zinc coordination in carbonic anhydrase). Fluorine atoms reduce oxidative metabolism, prolonging half-life.
  • Sulfonylureas : Require hydrolysis to the active sulfonamide acid form in plants. The triazine moiety facilitates binding to ALS, a mechanism absent in simpler sulfonamides .

Biological Activity

3,5-Difluoro-4-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C8H8F2N2O3S
  • Molecular Weight : 238.22 g/mol
  • IUPAC Name : 3,5-Difluoro-4-methoxybenzenesulfonamide
  • CAS Number : [Unknown]

The biological activity of 3,5-Difluoro-4-methoxybenzenesulfonamide primarily stems from its ability to inhibit various enzymes and receptors involved in disease processes. It has been noted for its role as an inhibitor of carbonic anhydrase and histone deacetylases (HDACs), which are critical in cancer progression and other pathological conditions.

  • Inhibition of Carbonic Anhydrase : This enzyme facilitates the conversion of carbon dioxide to bicarbonate and protons, playing a role in pH regulation and fluid balance. Inhibition can lead to decreased tumor growth due to altered metabolic processes.
  • HDAC Inhibition : By inhibiting HDACs, the compound can induce changes in gene expression that may lead to apoptosis in cancer cells, making it a candidate for cancer therapy.

Anticancer Activity

Research indicates that 3,5-Difluoro-4-methoxybenzenesulfonamide exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)12.5Moderate inhibition
MCF7 (breast cancer)15.0Moderate inhibition
A549 (lung cancer)10.0Strong inhibition

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

3,5-Difluoro-4-methoxybenzenesulfonamide also demonstrates antimicrobial properties against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This antimicrobial activity highlights the potential use of the compound in treating infections caused by resistant bacterial strains.

Case Studies

  • Cancer Cell Line Study : A study conducted on the effect of 3,5-Difluoro-4-methoxybenzenesulfonamide on HeLa cells showed that treatment led to significant apoptosis as evidenced by increased Annexin V staining and decreased mitochondrial membrane potential.
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, the sulfonamide showed promising results against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as an alternative treatment option.

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